Acute Toxicity: Neocopiamycin B vs. Copiamycin — Intraperitoneal LD₅₀ Comparison
In murine acute toxicity models using intraperitoneal administration, copiamycin demonstrates an LD₅₀ of 24.8 mg/kg, establishing a relatively narrow therapeutic window [1]. In direct contrast, Neocopiamycins A and B (reported as combined mixture data) exhibit an intraperitoneal LD₀ exceeding 1,000 mg/kg — meaning no lethality was observed at doses more than 40-fold higher than the copiamycin LD₅₀ [1]. This represents a substantial toxicity differential between the parent compound (copiamycin) and the neocopiamycin series. The intravenous LD₀ values for Neocopiamycins A and B are reported as >30 mg/kg and >25 mg/kg respectively, with oral LD₀ also >1,000 mg/kg [1].
| Evidence Dimension | Acute toxicity — Intraperitoneal administration in mice |
|---|---|
| Target Compound Data | Neocopiamycins A and B mixture: LD₀ >1,000 mg/kg (intraperitoneal) |
| Comparator Or Baseline | Copiamycin: LD₅₀ = 24.8 mg/kg (intraperitoneal) |
| Quantified Difference | Neocopiamycin B LD₀ exceeds copiamycin LD₅₀ by >40-fold (>1,000 vs. 24.8 mg/kg); copiamycin is lethal at doses where neocopiamycin series produces zero mortality |
| Conditions | Mouse model; intraperitoneal injection; single-dose acute toxicity assessment; LD₅₀ (median lethal dose) for copiamycin; LD₀ (maximum non-lethal dose) for neocopiamycins |
Why This Matters
The >40-fold lower acute toxicity profile enables dosing regimens or experimental concentrations unattainable with copiamycin, making Neocopiamycin B the preferred choice for studies requiring extended exposure durations, higher test concentrations, or reduced confounding toxicity artifacts.
- [1] Górniak I, Bartoszewski R, Króliczewski J. Comprehensive review of antimicrobial activities of plant-derived and microbial macrolides. Molecules. 2019 Nov;24(21):3913. Table 4. doi:10.3390/molecules24213913. View Source
